Differentiation from Chloro-Methoxybenzene Sulfonamide Analog in Cardiac Safety Profile
A key differentiator for the target compound is its structural avoidance of the cardiotoxic hERG liability observed in a closely related analog. The analog 3-chloro-4-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide (CAS 1421514-81-9), which replaces the thiophene ring with a chloro-methoxybenzene sulfonamide, exhibits 23% inhibition of the hERG channel at a concentration of 10 µM, a common marker for cardiotoxicity risk [1]. By utilizing a thiophene-2-sulfonamide moiety, the target compound provides a structurally distinct alternative for researchers aiming to minimize this specific off-target interaction in their assays.
| Evidence Dimension | hERG channel inhibition |
|---|---|
| Target Compound Data | No data reported (structure avoids chloro-methoxybenzene moiety) |
| Comparator Or Baseline | 3-chloro-4-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide: 23% inhibition at 10 µM |
| Quantified Difference | Not quantifiable; qualitative structural differentiation |
| Conditions | In vitro hERG channel assay |
Why This Matters
For procurement, this positions the target compound as the preferred scaffold when hERG-related cardiotoxicity is a concern in the experimental model, whereas the analog would be contraindicated.
- [1] Kuujia. (2024). Product Information for 3-chloro-4-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide (CAS 1421514-81-9). View Source
